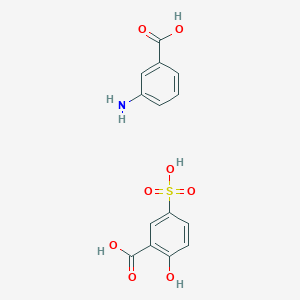
3-Aminobenzoic acid;2-hydroxy-5-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobenzoic acid: and 2-hydroxy-5-sulfobenzoic acid are two distinct organic compounds with unique chemical structures and propertiesIt consists of a benzene ring substituted with an amino group and a carboxylic acid group .
Métodos De Preparación
3-Aminobenzoic acid: can be synthesized through the reduction of 3-nitrobenzoic acid. This process involves the use of reducing agents such as iron and hydrochloric acid or catalytic hydrogenation . Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
2-hydroxy-5-sulfobenzoic acid: is typically prepared by the sulfonation of salicylic acid with concentrated sulfuric acid. This reaction introduces the sulfonic acid group onto the benzene ring, resulting in the formation of 2-hydroxy-5-sulfobenzoic acid . Industrial production methods may involve continuous flow reactors to handle the exothermic nature of the sulfonation reaction and to ensure consistent product quality.
Análisis De Reacciones Químicas
3-Aminobenzoic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form 3-aminobenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, to form 3-nitro-4-aminobenzoic acid.
2-hydroxy-5-sulfobenzoic acid: is known for its role as an organocatalyst in various reactions:
Three-component synthesis: It efficiently catalyzes the one-pot three-component synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones.
Complex formation: It forms complexes with metal ions, which can be used in various analytical and industrial applications.
Aplicaciones Científicas De Investigación
3-Aminobenzoic acid: has applications in:
Dye synthesis: It is used as an intermediate in the production of dyes.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
2-hydroxy-5-sulfobenzoic acid: has a wide range of applications:
Catalysis: It is used as an organocatalyst in organic synthesis.
Analytical chemistry: It is employed as an analytical reagent for the detection of metal ions such as iron and beryllium.
Biology: It is used in the fixation of blood proteins and the measurement of urine protein.
Industry: It is used in the extraction of vitamin B6 from food and as a dopant in polymerization processes
Mecanismo De Acción
3-Aminobenzoic acid: exerts its effects through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the carboxylic acid group can undergo deprotonation to form carboxylate ions, which can interact with various biological targets .
2-hydroxy-5-sulfobenzoic acid: acts as an organocatalyst by providing a reactive site for the formation of intermediates in multicomponent reactions. Its hydroxyl and sulfonic acid groups facilitate the activation of substrates and the formation of transition states, leading to the desired products .
Comparación Con Compuestos Similares
3-Aminobenzoic acid: can be compared with:
4-Aminobenzoic acid: Similar structure but with the amino group in the para position.
Anthranilic acid: Similar structure but with the amino group in the ortho position.
2-hydroxy-5-sulfobenzoic acid: can be compared with:
Salicylic acid: Similar structure but without the sulfonic acid group.
2-Amino-5-hydroxybenzoic acid: Similar structure but with an amino group instead of a sulfonic acid group.
These comparisons highlight the unique functional groups and positions of substituents that give each compound its distinct properties and applications.
Propiedades
Número CAS |
875770-43-7 |
|---|---|
Fórmula molecular |
C14H13NO8S |
Peso molecular |
355.32 g/mol |
Nombre IUPAC |
3-aminobenzoic acid;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H7NO2.C7H6O6S/c8-6-3-1-2-5(4-6)7(9)10;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-4H,8H2,(H,9,10);1-3,8H,(H,9,10)(H,11,12,13) |
Clave InChI |
DMQPSAAZPJKLLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



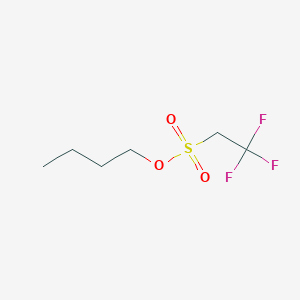
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
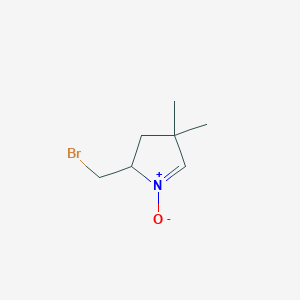
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
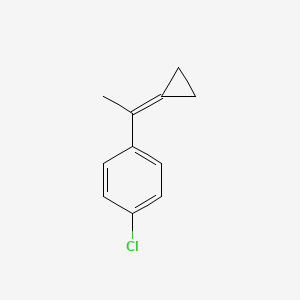
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
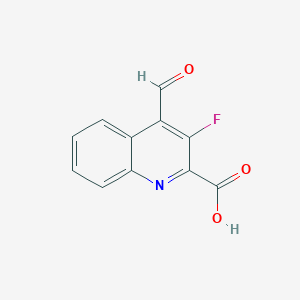
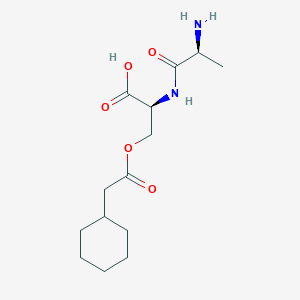
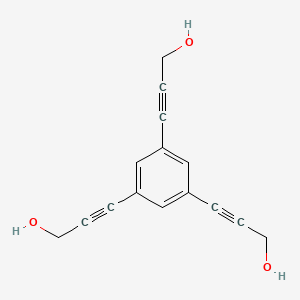
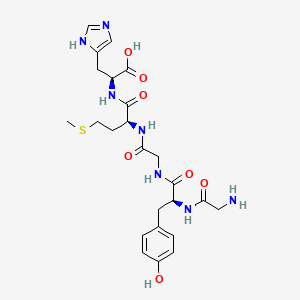
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
silane](/img/structure/B14183806.png)
